molecular formula C17H14FN3O4 B11016552 N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11016552
M. Wt: 343.31 g/mol
InChI Key: ZQUZUYHEGRPLQE-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known by its chemical formula C17H11FN2O4 , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes::

  • 2-Fluoro-5-nitrophenyl isocyanate :
    • This compound serves as a key intermediate in the synthesis of N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide.
    • It can be prepared through the reaction of 2-fluoro-5-nitroaniline with phosgene or triphosgene.
    • The reaction proceeds via nucleophilic aromatic substitution.
  • This compound :
    • The final compound is obtained by reacting 2-fluoro-5-nitrophenyl isocyanate with 1-phenylpyrrolidine-3-carboxylic acid under appropriate conditions.
Industrial Production::
  • Industrial-scale production typically involves optimizing reaction conditions, scalability, and safety.

Chemical Reactions Analysis

  • Reactions : The compound can undergo various reactions, including:
    • Reduction : Reduction of the nitro group to an amino group.
    • Substitution : Nucleophilic substitution reactions at the carbonyl carbon.
    • Oxidation : Oxidation of the phenyl ring.
  • Common Reagents and Conditions :
    • Reduction : Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
    • Substitution : Amine nucleophiles (e.g., 1-phenylpyrrolidine-3-carboxylic acid).
    • Oxidation : Oxidizing agents (e.g., KMnO4).
  • Major Products : The reduced amine form and the substituted product are significant.

Scientific Research Applications

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for potential bioactivity (e.g., enzyme inhibition).
  • Medicine : Explored for drug development due to its structural features.
  • Industry : May find applications in materials science or agrochemicals.

Mechanism of Action

  • Targets : The compound may interact with specific enzymes or receptors.
  • Pathways : Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C17H14FN3O4/c18-14-7-6-13(21(24)25)9-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,19,23)

InChI Key

ZQUZUYHEGRPLQE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F

Origin of Product

United States

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